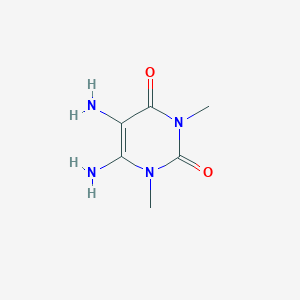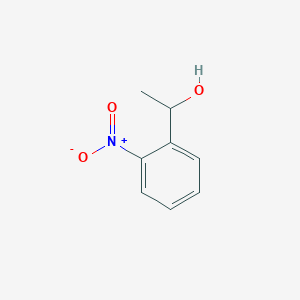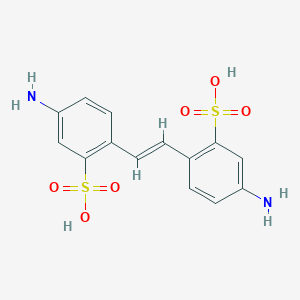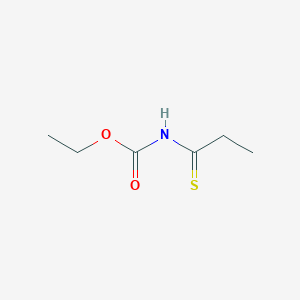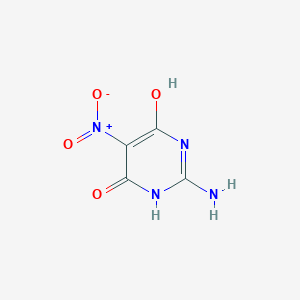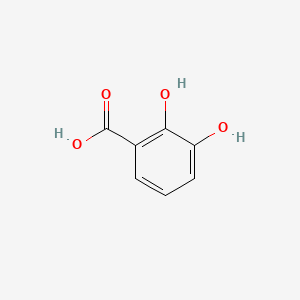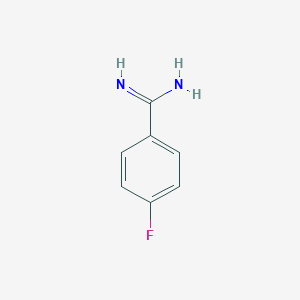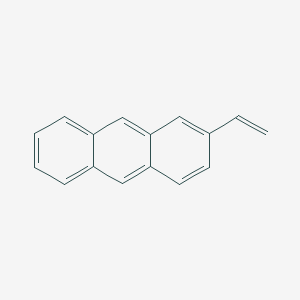
2-ビニルアントラセン
概要
説明
2-Vinylanthracene is an aromatic hydrocarbon belonging to the anthracene family. It is characterized by its molecular formula C16H12 and a molecular weight of 204.27 g/mol . This compound is known for its fluorescence and viscosity properties, making it a subject of interest in various scientific fields .
科学的研究の応用
2-Vinylanthracene has a wide range of applications in scientific research, including:
作用機序
Target of Action
2-Vinylanthracene is a chemical compound with the empirical formula C16H12 . .
Mode of Action
The mode of action of 2-Vinylanthracene is primarily through its isomerization in the first excited singlet state . This process has been studied over wide solvent-viscosity ranges .
Biochemical Pathways
The isomerization of 2-vinylanthracene in the first excited singlet state suggests that it may influence pathways related toenergy transfer and molecular conformation changes .
Result of Action
The result of 2-Vinylanthracene’s action is primarily the isomerization in its first excited singlet state . This process is influenced by the solvent-viscosity and can be determined using steady-state and time-resolved fluorescence spectroscopy .
Action Environment
The action of 2-Vinylanthracene is influenced by the solvent-viscosity . The isomerization rate of 2-Vinylanthracene has been studied in compressed liquid solutions and in supercritical fluids , indicating that the physical state and properties of the environment can significantly impact the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: 2-Vinylanthracene can be synthesized through various methods. One common approach involves the reaction of anthracene with vinyl halides under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 2-vinylanthracene often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 2-Vinylanthracene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
類似化合物との比較
Anthracene: A parent compound of 2-vinylanthracene, known for its use in the production of dyes and pigments.
9-Vinylanthracene: Another derivative of anthracene with similar fluorescence properties.
2-Ethenylanthracene: An isomer of 2-vinylanthracene with comparable chemical properties.
Uniqueness: 2-Vinylanthracene stands out due to its specific vinyl group, which imparts unique reactivity and fluorescence characteristics. This makes it particularly valuable in applications requiring precise molecular interactions and high fluorescence intensity .
特性
IUPAC Name |
2-ethenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJXKVJBAHQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403010 | |
| Record name | 2-vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-16-6 | |
| Record name | 2-vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


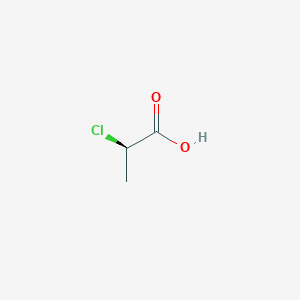
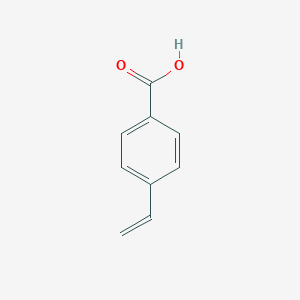
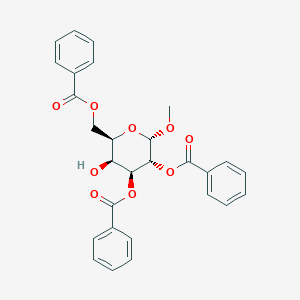
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)
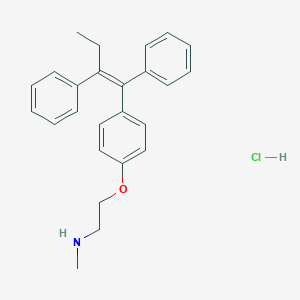
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
